molecular formula C16H14BrNO4 B4887406 {4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid

{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid

Cat. No. B4887406
M. Wt: 364.19 g/mol
InChI Key: DMXLKUWNOTYGAU-UHFFFAOYSA-N
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Description

{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid, also known as BAMPA, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields.

Scientific Research Applications

{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid has been studied for its potential applications in various fields such as drug discovery, materials science, and bioimaging. In drug discovery, this compound has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer drug. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In bioimaging, this compound has been used as a fluorescent probe for the detection of biomolecules.

Mechanism of Action

The mechanism of action of {4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are involved in the regulation of pH in various physiological processes, and their inhibition can lead to the disruption of cancer cell metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In normal cells, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the study of {4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid. One direction is the development of this compound-based anti-cancer drugs. Another direction is the use of this compound as a building block for the synthesis of functional materials with specific properties. This compound can also be further studied for its potential applications in bioimaging and as a neuroprotective agent. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields such as drug discovery, materials science, and bioimaging. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes such as HDACs and CAs. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of anti-cancer drugs, the synthesis of functional materials, and the study of its mechanism of action.

Synthesis Methods

{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid can be synthesized by reacting 5-bromo-2-methoxybenzoic acid with 4-aminophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 196-198°C.

properties

IUPAC Name

2-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-22-14-7-4-11(17)9-13(14)16(21)18-12-5-2-10(3-6-12)8-15(19)20/h2-7,9H,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXLKUWNOTYGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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